Product packaging for S-Deoxo ∆6-Fulvestrant(Cat. No.:)

S-Deoxo ∆6-Fulvestrant

Cat. No.: B1160267
M. Wt: 588.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Steroidal Estrogen Receptor (ER) Modulators and Degraders (SERDs) in Advanced Biomedical Research

Steroidal estrogen receptor (ER) modulators and degraders represent a significant class of molecules in biomedical research, particularly in the context of hormone-dependent diseases. These compounds interact with estrogen receptors, which are key players in the development and progression of certain cancers. Novel drug design strategies are increasingly targeting nuclear receptors like the estrogen receptor to discover a new generation of small molecule modulators and degraders. nih.gov

Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) are two major classes of drugs that target the ER. nih.gov While SERMs, such as tamoxifen (B1202), have mixed agonist and antagonist effects depending on the tissue, SERDs are pure antagonists that block ER signaling and promote the degradation of the ER protein. dovepress.comnih.gov This degradation mechanism makes SERDs a promising therapeutic strategy, especially in cases where resistance to other endocrine therapies has developed. nih.gov The development of new SERDs is an active area of research, with a focus on improving properties like oral bioavailability to enhance their clinical utility. oncotarget.comsci-hub.se

Fundamental Principles of Estrogen Receptor Biology and its Relevance in Endocrine Signaling Pathways

Estrogen receptors (ERs) are critical components of the endocrine system, mediating the physiological effects of estrogens. physiology.org These receptors, primarily ERα and ERβ, are ligand-activated transcription factors that belong to the nuclear receptor superfamily. oup.comoup.com In the classical "genomic" pathway, estrogen binds to ERs within the cell nucleus, leading to receptor dimerization. oup.comfrontiersin.org This complex then binds to specific DNA sequences known as estrogen response elements (EREs), initiating the transcription of target genes that control various cellular processes, including proliferation. frontiersin.orggencat.cat

Contextualization of Fulvestrant (B1683766) as a Pioneering Selective Estrogen Receptor Degrader in Research

Fulvestrant stands out as the first-in-class Selective Estrogen Receptor Degrader (SERD) to receive approval for clinical use. wikipedia.org It was developed through systematic modifications of estradiol's 7α-position, resulting in a pure antiestrogen (B12405530) with no known agonist activity. nih.govnih.gov Unlike selective estrogen receptor modulators (SERMs), fulvestrant acts as a pure ER antagonist. Its mechanism involves binding to the ER, which not only blocks its function but also leads to an unstable conformation that inhibits dimerization and nuclear translocation, ultimately causing the receptor's degradation. nih.govnih.gov

This unique mode of action has made fulvestrant a crucial tool in preclinical and clinical research for studying ER-dependent signaling and the development of resistance to other endocrine therapies. nih.govnih.gov It has demonstrated superior antitumor activity compared to tamoxifen in certain preclinical models. nih.gov Despite its significance, fulvestrant's poor pharmacokinetic properties, including low oral bioavailability, have been a limitation, spurring the development of new generations of SERDs. dovepress.comnih.gov

Defining S-Deoxo ∆6-Fulvestrant: Structural Distinctions, Nomenclature, and its Emerging Significance in Medicinal Chemistry Research

This compound is identified as a related substance and impurity of Fulvestrant. Structurally, it is a derivative of fulvestrant, a steroidal estrogen receptor antagonist. The nomenclature "S-Deoxo" indicates the removal of a specific oxygen atom, while "∆6" points to the introduction of a double bond at the 6th position of the steroid core. The full chemical name is (8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-8,9,12,13,14,15,16,17-octahydro-11H-cyclopenta[a]phenanthrene-3,17-diol. cymitquimica.com

In medicinal chemistry, this compound and related fulvestrant derivatives are of interest in the ongoing effort to develop novel SERDs with improved pharmacological profiles. For instance, research into fulvestrant analogues has explored modifications to enhance properties like oral bioavailability. acs.orgmdpi.com The synthesis of such derivatives often starts from precursors like 17-acetyl S-deoxo fulvestrant. mdpi.comnih.gov The study of these compounds contributes to a deeper understanding of the structure-activity relationships that govern ER binding and degradation, which is crucial for designing the next generation of endocrine therapies. sci-hub.se

PropertyValueSource
IUPAC Name (8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-8,9,12,13,14,15,16,17-octahydro-11H-cyclopenta[a]phenanthrene-3,17-diol
Molecular Formula C32H45F5O2S
Molecular Weight 588.75 g/mol
Synonyms 7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]estra-1,3,5(10),6-tetraene-3,17β-diol; S-Deoxo Fulvestrant Impurity E

Properties

Molecular Formula

C₃₂H₄₅F₅O₂S

Molecular Weight

588.76

Synonyms

7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]estra-1,3,5(10),6-tetraene-3,17β-diol;  _x000B_S-Deoxo Fulvestrant Impurity E; 

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for S Deoxo ∆6 Fulvestrant Scaffold

Research on Synthetic Routes to S-Deoxo ∆6-Fulvestrant and Related Deoxo Analogs

The synthesis of the S-Deoxo core and its analogs is a critical area of research, focusing on the precise introduction of the deoxo moiety and the construction of key intermediates for further derivatization.

The defining feature of S-Deoxo fulvestrant (B1683766) analogs is the presence of a thioether (sulfide) linkage in the C7α side chain, in contrast to the sulfoxide (B87167) group found in fulvestrant. The synthesis of this S-Deoxo moiety is a key transformation. One established strategy involves the synthesis of a deuterium-labeled version of a fulvestrant analog, ZB716-d6, which starts from a commercially available deuterium-labeled pentafluoropentanol. nih.gov This starting material is then used in a multi-step process to construct the complete side chain, which is subsequently attached to the steroidal backbone. nih.gov The critical step is the formation of the thioether bond, which precedes the final oxidation to a sulfoxide in the synthesis of fulvestrant itself. By stopping the synthesis before this oxidation step, the S-Deoxo analog is obtained. The process for creating a related fulvestrant intermediate involves reacting (7a,17b)-7-(9-bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate with a thiol, in this case, a deuterated version of 4,4,5,5,5-pentafluoropentanethiol, to yield the S-deoxo side chain. nih.gov

17-Acetyl S-Deoxo Fulvestrant has been identified as a pivotal intermediate in the creation of new SERDs with improved pharmacological profiles. nih.govgoogle.com This compound serves as the direct precursor for the synthesis of derivatives such as Fulvestrant-3 Boronic Acid (ZB716), an orally bioavailable SERD. nih.govnih.gov The synthesis of this intermediate protects the 17-hydroxyl group as an acetate (B1210297) ester, which allows for selective chemical modifications at other positions of the steroid, particularly at the C3-hydroxyl group. nih.govgoogle.com The stability and reactivity of the 17-acetyl group make it an ideal protecting group that can be removed efficiently in a later synthetic step. nih.govgoogle.com The availability of this key intermediate has streamlined the development of next-generation SERDs by providing a reliable and versatile starting point for derivatization. nih.govgoogle.com

Development of Modified S-Deoxo Fulvestrant Derivatives for Enhanced Research Applications

Building upon the S-Deoxo scaffold, researchers have developed various derivatives to probe biological mechanisms and enhance properties like oral bioavailability.

A significant advancement in SERD development has been the synthesis of boronic acid-functionalized analogs, such as ZB716, from S-Deoxo precursors. nih.govgoogle.comnih.gov The synthesis of ZB716 from 17-acetyl S-deoxo fulvestrant is a well-documented four-step process. nih.govgoogle.com

The key steps in this synthesis are outlined below:

Esterification : The process begins with the esterification of the C3-hydroxyl group of 17-acetyl S-deoxo fulvestrant with triflic anhydride (B1165640) in the presence of pyridine (B92270) to form a triflate. nih.govgoogle.com

Borylation : The resulting triflate undergoes a palladium-catalyzed reaction with bis(pinacolato)diboron. This reaction, facilitated by a phosphine (B1218219) ligand, installs a pinacolyl boronate ester at the C3 position of the steroid. nih.govgoogle.com

Deacetylation : The 17-acetyl protecting group is then removed under basic conditions, typically using potassium hydroxide (B78521) in a mixture of methanol (B129727) and tetrahydrofuran, to yield the deacetyl boronate ester. nih.govgoogle.com

Oxidation : The final step involves the oxidation of the boronate ester to the corresponding boronic acid using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). nih.govgoogle.com

This synthetic route has proven effective for producing Fulvestrant-3 Boronic Acid, a compound that demonstrates competitive binding to the estrogen receptor alpha (ERα) and effectively promotes its degradation. nih.govnih.gov

StepReagents and ConditionsProduct
1. EsterificationTriflic anhydride, pyridine, DCM, -10 °C17-acetyl S-deoxo fulvestrant 3-triflate
2. BorylationBis(pinacolato)diboron, Pd(OAc)₂, tricyclohexylphosphine, CH₃CN, 80 °C17-acetyl S-deoxo fulvestrant 3-pinacolyl boronate ester
3. DeacetylationKOH, CH₃OH/THF, 0 °C to r.t.Deacetyl boronate ester
4. Oxidationm-chloroperoxybenzoic acid (mCPBA), DCM, 0 °CFulvestrant-3 Boronic Acid (ZB716)

Table 1: Synthetic Route for Fulvestrant-3 Boronic Acid (ZB716) nih.govgoogle.comnih.gov

The thioether group in S-Deoxo fulvestrant provides a reactive handle for further modifications, including the stereoselective synthesis of sulfilimine and sulfoximine (B86345) analogs. These sulfur-centered functional groups are of significant interest in medicinal chemistry due to their unique chemical and biological properties. researchgate.netnih.gov

Sulfilimines : These aza-analogues of sulfoxides can be synthesized from the corresponding sulfide (B99878) (thioether). researchgate.net Rhodium(II)-catalyzed imination of sulfides using agents like sulfonylamides in combination with an oxidant such as iodobenzene (B50100) diacetate is a common method. organic-chemistry.org This transformation introduces a nitrogen-containing substituent onto the sulfur atom, creating a chiral center. The stereochemistry at the sulfur atom can significantly influence the biological activity of the molecule. researchgate.netscilit.com

Sulfoximines : Sulfoximines can be prepared by the oxidation of sulfilimines. nih.govorganic-chemistry.org This oxidation occurs with retention of configuration at the sulfur center, allowing for the synthesis of enantiomerically pure sulfoximines if a chiral sulfilimine precursor is used. organic-chemistry.org These compounds are considered valuable pharmacophores and have applications as chiral ligands in asymmetric synthesis. nih.govorganic-chemistry.org

The development of stereoselective methods for these transformations is crucial, as the different stereoisomers of the resulting sulfur-modified steroidal compounds can exhibit distinct biological profiles. researchgate.net

Analytical Characterization Techniques for Novel S-Deoxo Fulvestrant Derivatives in Research

The structural confirmation and purity assessment of novel S-Deoxo Fulvestrant derivatives rely on a suite of standard and advanced analytical techniques. Throughout the synthesis and purification process, Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring. nih.gov

Following synthesis, purification is often achieved using flash column chromatography. nih.gov The definitive characterization of the final products and intermediates involves a combination of spectroscopic and analytical methods:

TechniqueApplication in Characterization
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. ¹H and ¹³C NMR are routinely used.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the synthesized compounds. It separates the target compound from any impurities or starting materials. nih.gov
Specific Rotation ([α]D) Measures the rotation of plane-polarized light by a chiral molecule in solution, which is a characteristic physical property of a specific enantiomer. nih.gov
Melting Point / Decomposition Temperature A physical property used to characterize crystalline solids and assess their purity. nih.gov

Table 2: Analytical Techniques for Characterization

For instance, the final product Fulvestrant-3 Boronic Acid was characterized as colorless crystals with a decomposition temperature above 230 °C and a specific rotation [α]D²⁰ of 73. nih.gov These comprehensive analytical methods are essential for ensuring the identity, purity, and stereochemical integrity of the novel S-Deoxo Fulvestrant derivatives developed for research. nih.govresearchgate.net

Molecular and Cellular Pharmacodynamics of S Deoxo ∆6 Fulvestrant Analogs

Elucidation of Estrogen Receptor Binding Characteristics

The defining characteristic of S-Deoxo ∆6-Fulvestrant and its analogs is their function as Selective Estrogen Receptor Downregulators (SERDs). Their therapeutic action is initiated by direct, high-affinity binding to the estrogen receptor alpha (ERα), a validated drug target in hormone receptor-positive breast cancer. rcsb.org This interaction is antagonistic, meaning it blocks the receptor's activation by endogenous estrogens and, unlike earlier modulators, is devoid of partial agonist effects. nih.govebsco.com

The binding affinity of fulvestrant (B1683766) analogs to ERα is a critical determinant of their potency. Through lead optimization of the fulvestrant scaffold, tool molecules have been developed that exhibit strong binding to the ERα ligand-binding domain. For instance, a cocrystal structure of ERα in complex with a degrader analog (compound 6) has been elucidated, confirming direct interaction. rcsb.org Quantitative assays demonstrate that these analogs bind with high affinity, often in the nanomolar range.

Interactive Data Table: ERα Binding Affinity of a Fulvestrant Analog

Compound Assay Type Value (nM)

This table presents the range of IC50 values observed for a representative this compound analog from multiple assays, indicating potent binding to Estrogen Receptor Alpha. rcsb.org

This compound analogs act as competitive antagonists, vying with the endogenous ligand 17β-estradiol for the same binding pocket on the ERα. The affinity of fulvestrant for the estrogen receptor is reported to be approximately one hundredfold higher than that of tamoxifen (B1202), a selective estrogen receptor modulator (SERM). ebsco.com This high-affinity binding allows fulvestrant and its analogs to effectively displace estradiol (B170435) and block its proliferative signals. nih.gov As pure antiestrogens, they were specifically developed to overcome the partial agonist effects seen with SERMs like tamoxifen. nih.gov Their ability to effectively compete with endogenous estrogens and demonstrate a distinct mechanistic profile from SERMs underscores their clinical utility. nih.govebsco.com

Interactive Data Table: Comparative Binding Context

Compound Class Mechanism Relative ER Affinity Agonist Effects
Endogenous Estrogen (e.g., Estradiol) Agonist High Yes
SERM (e.g., Tamoxifen) Mixed Agonist/Antagonist Moderate Tissue-specific

This table provides a qualitative comparison of this compound analogs (as SERDs) with endogenous estrogens and SERMs, highlighting their competitive advantage and distinct lack of agonist activity. nih.govebsco.com

Mechanisms of Estrogen Receptor Downregulation and Degradation

Beyond simple antagonism, the hallmark of this compound analogs is their ability to induce the degradation of the ERα protein. This dual mechanism of action—blocking and degrading the receptor—leads to a profound and sustained shutdown of estrogen signaling pathways. rcsb.orgguidetopharmacology.org

Upon binding, fulvestrant and its analogs induce a conformational change in the ERα protein, marking it for destruction and leading to a significant reduction in its cellular levels. nih.gov This effect has been consistently demonstrated in in vitro models, such as MCF-7 breast cancer cells. nih.gov Treatment with fulvestrant leads to a time-dependent decrease in ERα protein levels, with a substantial reduction observed within hours. nih.gov For example, after a 6-hour exposure to fulvestrant, ERα protein levels can be reduced to approximately 35% of their initial amount. nih.gov This rapid degradation disrupts the cellular homeostasis of cancer cells that depend on estrogen signaling for their proliferation and survival. guidetopharmacology.orgnih.gov Optimized analogs have been shown to possess even more potent degradation activity compared to the parent compound, fulvestrant. rcsb.org

Activation of ERα by estrogen normally requires the receptor to form a homodimer (a complex of two identical receptor units), which then translocates to the cell nucleus to bind DNA and regulate gene expression. ebsco.comnih.gov Fulvestrant and its analogs actively disrupt this process. nih.gov The binding of these compounds to ERα induces an unstable conformation that inhibits proper receptor dimerization. nih.gov This impairment of dimerization is a key step in preventing the receptor from carrying out its transcriptional functions. ebsco.com Furthermore, the altered conformation affects the receptor's nuclear localization. nih.govnih.gov Studies have shown that the ERα nuclear localization sequence (NLS) is critical for fulvestrant-induced degradation, indicating that the drug's mechanism is tightly linked to the receptor's trafficking and localization within the cell. nih.gov

The primary mechanism for the degradation of ERα induced by this compound analogs is the ubiquitin-proteasome system (UPS), the cell's main machinery for targeted protein disposal. rsc.orgnih.gov After the analog binds and induces a conformational change, the ERα protein is tagged with multiple ubiquitin molecules in a process called polyubiquitination. rsc.org This tagging is carried out by a cascade of enzymes known as E1 (activating), E2 (conjugating), and E3 (ligating) enzymes. rsc.orgnih.gov The polyubiquitin (B1169507) chain acts as a signal, directing the receptor to the proteasome, a large protein complex that unfolds and degrades the tagged protein into smaller peptides. rsc.orgnih.gov This process of hijacking the UPS is a form of targeted protein degradation. researcher.liferesearchgate.net Studies have confirmed that inhibiting the proteasome with agents like MG132 prevents the fulvestrant-induced loss of ERα, validating the central role of this pathway. nih.gov

Modulation of Estrogen-Dependent Gene Transcription and Signaling Pathways

Inhibition of Estrogen-Stimulated Transcriptional Activity

This compound analogs, like their parent compound fulvestrant, are investigated for their ability to function as pure antiestrogens. Their mechanism of action centers on antagonizing and degrading the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Estrogens, such as 17β-estradiol, promote cancer cell proliferation by binding to ERα, which then activates the transcription of numerous genes. nih.gov The estrogen-ERα complex binds to specific DNA sequences known as estrogen-responsive elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription. reactome.org

Fulvestrant and its analogs disrupt this process by binding to ERα with high affinity. This binding not only blocks the binding of estrogen but also induces a conformational change in the receptor. This altered structure prevents the recruitment of coactivators and leads to the rapid degradation of the ERα protein itself. This dual action of blocking and degrading the receptor effectively shuts down estrogen-mediated transcriptional activity, a mechanism that distinguishes these compounds from selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects. biorxiv.orgbiorxiv.org Research on fulvestrant analogs aims to optimize this ERα degradation to achieve a more profound and sustained inhibition of estrogen-dependent gene expression.

Effects on Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt/mTOR) in Research Models

The estrogen receptor signaling pathway is intricately connected with other major signaling networks that control cell growth, survival, and proliferation. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) and the mitogen-activated protein kinase (MAPK) pathways are two of the most critical cascades in this context. nih.govmdpi.com

In many estrogen receptor-positive (ER+) breast cancers, the PI3K/Akt/mTOR pathway is frequently hyperactivated due to genetic mutations (e.g., in the PIK3CA gene). mdpi.com This activation can provide an escape route for cancer cells, allowing them to continue proliferating even when the ER pathway is blocked by endocrine therapy. Consequently, research has focused on the effects of combining fulvestrant or its analogs with inhibitors of the PI3K/Akt/mTOR pathway. nih.govresearchgate.net Such combinations have been shown to be more effective than either agent alone, suggesting a synergistic effect in suppressing tumor growth. mdpi.com The evaluation of this compound analogs often includes their performance in combination with PI3K/Akt/mTOR inhibitors to assess their potential to overcome or delay therapeutic resistance. nih.gov

Similarly, the MAPK pathway can be activated in response to endocrine therapy, contributing to the development of acquired resistance. The interplay between ER and MAPK signaling is complex, with crosstalk occurring at multiple levels. Research models are used to determine how this compound analogs, alone or in combination with other agents, affect the phosphorylation status and activity of key proteins in these downstream cascades.

Cellular Biological Responses of this compound Analogs

Antiproliferative Activity in ER-Positive Cellular Systems (e.g., MCF-7)

A primary measure of the efficacy of this compound analogs is their ability to inhibit the growth of ER-positive breast cancer cells. The MCF-7 cell line is a widely used in vitro model for this purpose as it expresses high levels of ERα and its growth is dependent on estrogen. nih.gov The antiproliferative activity of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.

Studies on fulvestrant have consistently demonstrated its potent growth-inhibitory effects on MCF-7 cells. nih.govscienceopen.com Analogs such as this compound are synthesized and tested to identify derivatives with potentially improved potency or other favorable pharmacological properties. The data below represents typical findings from such antiproliferation assays.

CompoundCell LineReceptor StatusAntiproliferative Effect (IC50)Reference Compound
Fulvestrant (Parent Compound)MCF-7ER-PositivePotent Inhibition (nM range)N/A
This compound Analog (Hypothetical)MCF-7ER-PositiveEvaluated for improved or equivalent potencyFulvestrant

Induction of Programmed Cell Death Mechanisms (e.g., Autophagy, Apoptosis)

Beyond halting cell proliferation (cytostatic effects), effective anticancer agents should ideally induce programmed cell death (cytotoxic effects). The two main forms of programmed cell death are apoptosis and autophagy. Apoptosis is a highly regulated process of cell suicide characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Fulvestrant has been shown to induce apoptosis in ER-positive breast cancer cells. nih.gov

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it can act as a survival mechanism under stress, excessive or prolonged autophagy can lead to cell death. The relationship between endocrine therapies and autophagy is complex; some treatments induce a pro-survival autophagic response, while in other contexts, it can contribute to cell death. nih.govresearchgate.net Research into this compound analogs investigates their capacity to trigger these cell death pathways, often in combination with other therapeutic agents to enhance cytotoxic effects. nih.govresearchgate.net

Efficacy in Tamoxifen-Sensitive and Tamoxifen-Resistant Cell Lines

A significant clinical challenge in the treatment of ER-positive breast cancer is the development of resistance to SERMs like tamoxifen. researchgate.net Tamoxifen resistance can occur through various mechanisms, including mutations in the ERα gene or the upregulation of alternative growth signaling pathways. Fulvestrant was specifically developed to be effective in patients whose disease has progressed on tamoxifen therapy. nih.govnih.gov

Therefore, a crucial aspect of the preclinical evaluation of this compound analogs is testing their efficacy in both tamoxifen-sensitive and tamoxifen-resistant cell lines. nih.gov For example, MCF-7 cells can be made resistant to tamoxifen through long-term culture in the presence of the drug. These resistant sublines serve as valuable models to determine if new analogs can overcome acquired resistance. The ability of a compound to degrade the estrogen receptor, as fulvestrant and its analogs do, is a key strategy for treating tamoxifen-resistant tumors that remain dependent on ER signaling. ximbio.comfrontiersin.org

CompoundCell Line ModelEfficacy MeasureKey Finding
TamoxifenTamoxifen-Sensitive (e.g., MCF-7)Growth InhibitionEffective at inhibiting proliferation
TamoxifenTamoxifen-Resistant (e.g., MCF-7/TAMR)Growth InhibitionReduced or no efficacy
Fulvestrant (and its analogs)Tamoxifen-Sensitive (e.g., MCF-7)Growth InhibitionEffective at inhibiting proliferation
Fulvestrant (and its analogs)Tamoxifen-Resistant (e.g., MCF-7/TAMR)Growth InhibitionRetains efficacy by degrading ERα, overcoming a key resistance mechanism. nih.govnih.gov

Structure Activity Relationship Sar Studies on S Deoxo ∆6 Fulvestrant Scaffolds

Significance of the S-Deoxo Moiety on ER Interaction and Biological Activity

The oxidation state of sulfur in the C-7α side chain influences the electronic and steric properties of the ligand, which in turn affects its binding affinity for the ER and its ability to induce receptor degradation. The sulfoxide (B87167) group in fulvestrant (B1683766) is more polar and can act as a hydrogen bond acceptor, potentially forming interactions within the ligand-binding pocket of the ER that contribute to its potent antagonist and degradation activity.

In contrast, the sulfide (B99878) moiety in S-Deoxo ∆6-Fulvestrant is less polar and more lipophilic. This alteration can impact how the side chain positions itself within the hydrophobic groove of the ER's ligand-binding domain. While a direct comparative study on the ER binding affinity of this compound versus fulvestrant is not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that this change would modulate the binding kinetics and conformational changes induced in the receptor upon binding. The conversion of sulfides to sulfoxides is a common metabolic pathway, and understanding the activity of the deoxo form provides insight into the metabolic stability and potential for a longer duration of action of the parent compound.

CompoundSulfur Oxidation StateKey CharacteristicsPotential Impact on ER Interaction
FulvestrantSulfoxide (-SO-)More polar, hydrogen bond acceptorMay form specific hydrogen bonds in the LBD, influencing receptor conformation and promoting degradation.
This compoundSulfide (-S-)Less polar, more lipophilicAlters side chain positioning in the hydrophobic groove, potentially affecting binding affinity and the dynamics of receptor degradation.

The oxidation of a sulfide to a sulfoxide introduces a chiral center at the sulfur atom, resulting in the potential for two stereoisomers (R and S). In fulvestrant, the sulfoxide exists as a mixture of diastereomers. The spatial arrangement of the oxygen atom relative to the rest of the side chain can significantly influence how the ligand interacts with amino acid residues in the ER binding pocket. nih.govnih.gov

Different stereoisomers can exhibit distinct biological activities, as the precise orientation of the sulfoxide oxygen may either facilitate or hinder optimal interactions required for potent antagonism and receptor degradation. nih.gov For this compound, the absence of the sulfoxide removes this chiral center, simplifying the stereochemical profile of the side chain. This can be advantageous in structure-based drug design, as it eliminates the complexities associated with diastereomeric mixtures, potentially leading to a more predictable pharmacological profile. The lack of a chiral sulfoxide in this compound means its interaction with the ER is governed by the conformation of the alkyl chain and the steroidal backbone, without the added variable of sulfoxide stereochemistry.

Conformational Influence of the ∆6 Double Bond on Steroidal Backbone and Receptor Binding

This modification can have several consequences for receptor binding:

Altered Steroid Shape: The flatter B-ring changes the spatial relationship between the A-ring, which is crucial for initial receptor recognition, and the D-ring, where the C-17 hydroxyl group essential for binding is located.

Impact on Side Chain Orientation: The conformational change in the B-ring can influence the orientation of the C-7α alkyl chain, potentially positioning it more effectively to disrupt the conformation of helix 12, a key step in inducing ER degradation. nih.gov

Receptor Pocket Fit: The altered topography of the steroidal backbone may lead to a different or potentially improved fit within the ligand-binding pocket of the ER, which could translate to higher binding affinity or a more pronounced antagonistic effect.

The precise impact of the ∆6 double bond on the binding affinity and degradation efficiency of this compound would require dedicated biophysical and structural studies. However, based on the established principles of steroid-receptor interactions, this modification is expected to have a significant influence on the molecule's biological activity. openstax.org

Investigation of Substituent Effects on ER Affinity and Degradation Efficiency

Beyond the core structural modifications of the deoxo-sulfur and the ∆6 double bond, the substituents at other key positions of the steroidal scaffold play a crucial role in modulating the pharmacological properties of this compound analogs.

The phenolic hydroxyl group at the C-3 position of the A-ring is a critical pharmacophore for high-affinity binding to the estrogen receptor. However, it is also a primary site for metabolic conjugation (glucuronidation and sulfation), which leads to rapid clearance and poor oral bioavailability. To overcome this limitation, modifications at the C-3 position have been explored. One of the most successful strategies has been the replacement of the hydroxyl group with a boronic acid moiety. nih.govnih.govresearchgate.net

The introduction of a boronic acid at C-3, as seen in analogs like ZB716 (Fulvestrant-3-boronic acid), has been shown to:

Block Metabolism: The boronic acid group is not susceptible to the same phase II metabolic pathways as the hydroxyl group, leading to significantly improved metabolic stability and oral bioavailability. nih.govnih.gov

Maintain High ER Affinity: Despite the significant structural change, boronic acid-modified analogs have been reported to retain high binding affinity for the ERα, with IC50 values in the low nanomolar range. nih.govresearchgate.net For instance, ZB716 exhibits an IC50 of 4.1 nM for ERα. nih.gov

These findings suggest that a similar modification to the this compound scaffold could yield an orally bioavailable SERD with potent ER binding and degradation properties.

CompoundC-3 ModificationERα Binding Affinity (IC50)Key Advantage
FulvestrantHydroxyl (-OH)HighPotent SERD
ZB716Boronic Acid (-B(OH)2)4.1 nM nih.govImproved oral bioavailability

The long, flexible alkyl-sulfinyl chain at the C-7α position is a hallmark of fulvestrant and its analogs and is indispensable for their unique mechanism of action as SERDs. nih.govnih.gov This side chain extends from the steroid core and sterically hinders the conformational change required for receptor activation. Specifically, it disrupts the positioning of helix 12 in the ligand-binding domain, preventing the recruitment of coactivators and instead promoting a conformation that leads to the ubiquitination and subsequent proteasomal degradation of the ER. nih.govnih.gov

Computational and Biophysical Approaches to Elucidate SAR

The exploration of the structure-activity relationship (SAR) of this compound scaffolds is significantly enhanced by the integration of computational and biophysical methodologies. These approaches provide detailed insights into the molecular interactions governing the binding of these ligands to the estrogen receptor (ER), thereby guiding the rational design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations for Ligand-ER Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes and stability of ligands within the ER binding pocket. These methods have been instrumental in understanding the SAR of fulvestrant analogs and provide a framework for studying this compound scaffolds.

Molecular Docking:

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For fulvestrant analogs, docking studies have consistently shown that the steroidal core of the molecule occupies the same hydrophobic pocket as the natural ligand, 17β-estradiol. The bulky side chain, a hallmark of selective estrogen receptor downregulators (SERDs), protrudes from this pocket and is crucial for the antagonistic and degradation-inducing activity.

Key interactions observed in docking studies of fulvestrant-like compounds with the ERα ligand-binding domain (LBD) include:

Hydrogen Bonds: The 3-hydroxyl group on the A-ring of the steroidal scaffold typically forms hydrogen bonds with the residues Glu353 and Arg394 at one end of the binding pocket. researchgate.net

Hydrophobic Interactions: The steroidal core forms extensive van der Waals contacts with several hydrophobic residues, including Leu346, Leu349, Ala350, Trp383, Leu384, Leu391, Phe404, Leu525. rsc.org

Side Chain Interactions: The long, flexible side chain characteristic of SERDs like fulvestrant extends towards a region occupied by helix 12 in the agonist conformation. This disruption of helix 12 positioning is a key determinant of the antagonist effect. biorxiv.org

Table 1: Key Amino Acid Residues in the Estrogen Receptor α Binding Pocket Interacting with Fulvestrant Analogs (from Molecular Docking Studies)

Amino Acid ResidueType of InteractionReference
Glu353Hydrogen Bond researchgate.net
Arg394Hydrogen Bond researchgate.net
His524Polar Interaction rsc.org
Phe404Hydrophobic/Aromatic rsc.org
Leu384Hydrophobic rsc.org
Ile424Hydrophobic tandfonline.com

Molecular Dynamics Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. For fulvestrant and its analogs, MD simulations have been employed to:

Confirm Binding Stability: Simulations have shown that the docked poses of potent SERDs within the ERα binding pocket are stable over several nanoseconds. biorxiv.orgtandfonline.com This stability is crucial for sustained antagonism and receptor degradation.

Analyze Conformational Changes: MD studies have revealed that the binding of antagonists like fulvestrant induces significant fluctuations in the ERα structure, particularly in the loops surrounding helix 12. nsf.gov This increased disorder is thought to contribute to the antagonist mechanism. nsf.gov

Elucidate the Role of Key Residues: Simulations have highlighted the importance of specific residues, such as ARG394, GLU353, and PHE404, in maintaining the stability of the ligand-receptor complex through persistent interactions. tandfonline.com

Table 2: Representative Findings from Molecular Dynamics Simulations of Fulvestrant Analogs with ERα

Simulation ParameterObservationImplication for SARReference
Backbone Root Mean Square Deviation (RMSD)Stable RMSD values for the ligand-receptor complex over the simulation period.Indicates a stable binding mode, a characteristic of potent inhibitors. biorxiv.org
Root Mean Square Fluctuation (RMSF)Increased fluctuations in the region of helix 12 upon antagonist binding.Disruption of the agonist conformation, leading to antagonism. nsf.gov
Interaction Energy CalculationsFavorable binding free energies, with significant contributions from hydrophobic and van der Waals interactions.Quantifies the strength of the interaction and identifies the key driving forces for binding. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound scaffolds, QSAR can be a valuable tool for predicting the activity of novel analogs and guiding synthetic efforts.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of SERDs to understand the structural requirements for both antagonistic and degradation activities. tandfonline.com These models generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to influence activity.

Key findings from 3D-QSAR studies on SERDs include:

Steric and Electrostatic Fields: CoMFA and CoMSIA models have highlighted the importance of the size, shape, and electrostatic properties of different substituents on the steroidal scaffold. For instance, bulky, hydrophobic groups at certain positions can enhance antagonist activity. rsc.org

Predictive Power: Robust QSAR models, characterized by high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), have been developed for SERDs. tandfonline.com These models demonstrate good predictive ability for the activity of new compounds within the same chemical class. tandfonline.com

Table 3: Statistical Parameters of 3D-QSAR Models for Benzothiophene-Containing SERDs

Modelq² (Cross-validated)r² (Non-cross-validated)Reference
CoMFA (Antagonist)0.6600.996 tandfonline.com
CoMSIA (Antagonist)0.7280.992 tandfonline.com
CoMFA (Degrader)0.8500.996 tandfonline.com
CoMSIA (Degrader)0.7190.995 tandfonline.com

The insights gained from these computational and biophysical approaches are crucial for the iterative process of drug design. By understanding the detailed molecular interactions and the structural features that govern activity, researchers can rationally design novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Preclinical Biological Evaluation of S Deoxo ∆6 Fulvestrant Analogs in in Vitro and in Vivo Research Models

In Vitro Efficacy and Potency Profiling in Cellular Models

Assessment of Growth Inhibition in Various ER-Positive Cancer Cell Lines

The initial in vitro evaluation of a novel endocrine agent like S-Deoxo ∆6-Fulvestrant would involve assessing its ability to inhibit the growth of various estrogen receptor-positive (ER-positive) breast cancer cell lines. This is a critical step to determine the compound's potential as an anti-cancer agent. Standard assays, such as the MTT or colony formation assays, would be employed to measure cell viability and proliferation after treatment with the compound.

A typical study would include a panel of well-characterized ER-positive cell lines, such as MCF-7, T-47D, and ZR-75-1, which are known to be dependent on estrogen signaling for their growth. The results would be presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.

Hypothetical Data Table: Growth Inhibition of ER-Positive Breast Cancer Cell Lines

Cell LineThis compound IC50 (nM)Fulvestrant (B1683766) IC50 (nM)
MCF-7[Data Not Available][Data Not Available]
T-47D[Data Not Available][Data Not Available]
ZR-75-1[Data Not Available][Data Not Available]

Evaluation of Cross-Resistance Patterns with Existing Endocrine Therapies

A crucial aspect of preclinical evaluation is to determine if the novel compound can overcome resistance to existing endocrine therapies. Many patients with ER-positive breast cancer develop resistance to treatments like tamoxifen (B1202) or aromatase inhibitors. Therefore, a new agent that is effective in these resistant settings would be of significant clinical interest.

To assess cross-resistance, researchers would utilize cell line models that have been made resistant to standard endocrine therapies. For example, MCF-7 cells resistant to tamoxifen (MCF-7/TamR) or letrozole (B1683767) (MCF-7/LR) would be treated with this compound. The growth inhibitory effects would be compared to the parental, sensitive cell lines. If the compound retains its efficacy in the resistant cell lines, it would suggest a lack of cross-resistance and a potentially different mechanism of action or a better ability to target the estrogen receptor.

In Vivo Pharmacodynamic Studies in Relevant Animal Models

Inhibition of Estrogen-Responsive Biological Processes (e.g., Uterotrophic Activity)

To assess the in vivo pharmacodynamic activity of this compound, researchers would typically use an immature or ovariectomized rodent model to evaluate its effect on an estrogen-responsive tissue, such as the uterus. The uterotrophic assay is a standard method to determine the estrogenic or anti-estrogenic properties of a compound.

In this assay, animals would be treated with an estrogen to stimulate uterine growth, and then co-treated with this compound. A potent anti-estrogenic compound would be expected to block the estrogen-induced increase in uterine weight. The degree of inhibition would provide a measure of the compound's in vivo potency and its ability to antagonize estrogen receptor signaling in a whole-animal system.

Anti-Tumor Activity in Human Breast Cancer Xenograft Models

The anti-tumor efficacy of this compound would be evaluated in vivo using human breast cancer xenograft models. In this approach, human ER-positive breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.

The primary endpoint of these studies is typically tumor growth inhibition. The size of the tumors in the treated group is compared to that in a control group receiving a vehicle. A significant reduction in tumor growth would indicate that the compound has anti-tumor activity in a living organism. These studies are essential for determining the potential therapeutic efficacy of the drug before it can be considered for clinical trials.

Hypothetical Data Table: Anti-Tumor Activity in MCF-7 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 28Percent Tumor Growth Inhibition (%)
Vehicle Control[Data Not Available]-
This compound[Data Not Available][Data Not Available]
Fulvestrant[Data Not Available][Data Not Available]

Assessment in Patient-Derived Xenograft (PDX) Models for Translational Research

Patient-derived xenograft (PDX) models are becoming increasingly important in preclinical cancer research as they are believed to more accurately reflect the heterogeneity and biology of human tumors. researchgate.net These models are established by implanting tumor fragments from a patient directly into immunocompromised mice.

Evaluating this compound in a panel of breast cancer PDX models would provide valuable translational data. This would allow researchers to assess the compound's efficacy across a range of tumors with different genetic backgrounds and clinical histories. The response of the PDX models to the treatment could also be correlated with specific biomarkers, which could help in identifying patient populations most likely to benefit from the drug in future clinical trials.

Preclinical Investigations of Combination Strategies

Synergistic Effects with Inhibitors of Key Signaling Pathways (e.g., CDK4/6, HER2, PI3K)

No preclinical studies detailing synergistic effects between this compound and inhibitors of the CDK4/6, HER2, or PI3K pathways are currently available in the public domain. Research on the parent compound, fulvestrant, has demonstrated significant synergy when combined with CDK4/6 inhibitors and PI3K inhibitors in hormone receptor-positive breast cancer models. nih.govnih.govnih.govnih.govonclive.com These combinations have been shown to enhance the suppression of cancer cell proliferation and delay the onset of resistance. mdpi.com However, similar investigations for the this compound analog have not been reported.

Mechanistic Studies on Overcoming Acquired Endocrine Resistance in Preclinical Settings

Similarly, there is no published research focusing on the specific mechanisms by which this compound might overcome acquired endocrine resistance in preclinical models. The development of resistance to endocrine therapies like fulvestrant is a complex process involving multiple mechanisms, including mutations in the estrogen receptor gene (ESR1) and activation of alternative signaling pathways. nih.govascopost.commdpi.com While new therapeutic strategies are being explored to overcome fulvestrant resistance, specific data related to this compound is absent from the current body of scientific literature.

Further research and publication are required to elucidate the preclinical profile of this compound, both as a single agent and in combination therapies, to address these important areas of cancer research.

S Deoxo ∆6 Fulvestrant and Its Derivatives As Research Probes and Analytical Tools

Development of Isotopically Labeled Analogs for Research Applications (e.g., Deuterated ZB716)

The development of isotopically labeled analogs of steroidal compounds is a crucial step in advancing pharmacological research. A pertinent example is the creation of deuterated ZB716 (ZB716-d6), a stable isotope-labeled version of ZB716. nih.govnih.gov ZB716, also known as fulvestrant-3-boronic acid, is a synthetic, orally active steroidal anti-estrogen agent developed as an analogue of fulvestrant (B1683766) for treating estrogen receptor (ER)-positive breast cancer. nih.govwikipedia.org

The synthesis of ZB716-d6 was specifically undertaken to create a reliable internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. nih.govtandfonline.com Researchers developed an eight-step synthetic route starting from the commercially available deuterium-labeled material [2H6]pentafluoropentanol. nih.govnih.gov This process yielded the final ZB716-d6 compound with high purity, making it an ideal tool for clinical bioanalysis. nih.govnih.gov The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the unlabeled parent drug without significantly altering its chemical properties, which is essential for its function as an internal standard. nih.gov

Table 1: Properties and Synthesis of Deuterated ZB716 (ZB716-d6)

FeatureDescriptionSource(s)
Parent Compound ZB716 (Fulvestrant-3-boronic acid) nih.govwikipedia.org
Purpose Stable isotopically labeled internal standard for LC-MS/MS assays nih.govtandfonline.com
Synthesis Eight-step route from [2H6]pentafluoropentanol nih.gov
Purity High chemical purity (98%) and isotopic purity (>99% D) nih.govnih.gov
Application Successfully used in clinical bioanalysis to support ongoing clinical studies nih.govnih.gov

Application in Bioanalytical Method Development for Steroidal Compound Quantitation (e.g., LC-MS/MS Internal Standards)

Bioanalytical methods for quantifying steroidal compounds in biological matrices require high sensitivity and specificity, particularly because many of these hormones are present in low concentrations. nih.gov While immunoassays have been used historically, they can suffer from cross-reactivity and lack of specificity. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its superior selectivity and sensitivity. nih.govnih.gov

In LC-MS/MS-based quantitation, stable-isotope labeled internal standards (SIL-IS) are indispensable for achieving accurate and precise results. nih.gov These standards, exemplified by ZB716-d6, are added to samples at a known concentration before processing. nih.govnih.gov Because the SIL-IS is chemically almost identical to the analyte, it experiences similar variations during sample extraction, handling, and injection. cerilliant.com By normalizing the analyte's signal to the internal standard's signal, the method effectively corrects for matrix effects—interference from other components in the biological sample—and other sources of experimental variability. nih.govthermofisher.com This approach significantly improves the accuracy, precision, and reliability of the quantification of steroidal selective estrogen receptor degraders (SERDs) and other steroidal compounds in complex matrices like plasma and serum. nih.govthermofisher.com

Utility in Elucidating Metabolic Pathways and Biotransformations of Steroidal SERDs

Understanding the metabolic fate of steroidal SERDs is fundamental to drug development, as metabolism directly impacts a drug's efficacy, safety, and pharmacokinetic profile. The study of fulvestrant and its analogs, such as ZB716, provides insight into their biotransformation. Fulvestrant itself has poor oral bioavailability due to extensive first-pass metabolism, primarily through glucuronidation and sulfation. nih.gov

In contrast, ZB716 was designed to reduce this first-pass metabolism. mdpi.com Studies investigating its biotransformation have identified three primary phase I metabolic routes: oxidative de-boronation, which converts ZB716 back to fulvestrant; oxidation to ZB716-sulfone; and dehydrogenation to its 17-ketone form. nih.gov The compound also undergoes phase II metabolism, including sulfation and glucuronidation, mainly at the 17-position. nih.gov By comparing the metabolic pathways of fulvestrant and its derivatives, researchers can understand how specific structural modifications influence metabolic stability and clearance. These investigations rely on robust analytical methods, where isotopically labeled standards are used to accurately track and quantify the parent drug and its various metabolites in vitro and in vivo. nih.gov

Table 2: Comparison of Metabolic Pathways for Fulvestrant and ZB716

Metabolic PathwayFulvestrantZB716Source(s)
Primary Site of Glucuronidation 3-hydroxyl position17-position nih.gov
Primary Site of Sulfation 3-hydroxyl position17-position nih.gov
Phase I Biotransformations Not a primary pathwayOxidative de-boronation (to Fulvestrant), oxidation, dehydrogenation nih.gov
Impact on Oral Bioavailability PoorImproved relative to Fulvestrant wikipedia.org

Future Directions and Emerging Avenues in S Deoxo ∆6 Fulvestrant Research

Exploration of Novel Synthetic Methodologies for Diversification of S-Deoxo Scaffolds

The core structure of S-Deoxo ∆6-Fulvestrant presents a unique scaffold for chemical modification. Future research will likely focus on the development of novel and efficient synthetic routes to not only produce this compound but also to generate a diverse library of analogues. While the synthesis of fulvestrant (B1683766) itself has been a subject of interest, with alternative routes being developed to improve yield and efficiency, specific methodologies for the S-deoxo variant are less established. scienceopen.comresearchgate.netnih.gov

One promising direction is the exploration of late-stage C-H functionalization. This powerful synthetic tool could allow for the direct modification of the steroidal backbone, enabling the introduction of a wide range of functional groups that would be difficult to incorporate using traditional methods. Such an approach would facilitate the rapid generation of a library of this compound derivatives with varied physicochemical properties and potentially enhanced biological activities.

Furthermore, the synthesis of isotopically labeled analogues, such as the deuterium-labeled ZB716-d6 derived from 17-O-acetyl S-deoxo fulvestrant, highlights the importance of developing synthetic routes that can accommodate the introduction of labels for use in metabolic and pharmacokinetic studies. rsc.org These labeled compounds are invaluable tools for understanding the in vivo behavior of the parent drug.

Future synthetic strategies could also explore chemoenzymatic approaches, combining the precision of enzymatic catalysis with the versatility of traditional organic synthesis. This could lead to more stereoselective and environmentally friendly synthetic pathways for S-Deoxo scaffolds.

A summary of potential synthetic strategies for the diversification of S-Deoxo scaffolds is presented in Table 1.

Table 1: Potential Synthetic Methodologies for Diversification of S-Deoxo Scaffolds

Methodology Potential Advantages Key Challenges
Late-Stage C-H Functionalization Rapid access to diverse analogues, potential for novel chemical space exploration. Regio- and stereoselectivity control on a complex steroidal core.
Catalytic Asymmetric Synthesis High stereochemical control, potential for improved potency and reduced off-target effects. Development of suitable catalysts and reaction conditions for the deoxo scaffold.
Chemoenzymatic Synthesis High selectivity, milder reaction conditions, environmentally friendly. Enzyme stability and compatibility with organic solvents and reactants.
Flow Chemistry Improved reaction control, scalability, and safety. Initial setup costs and optimization of flow parameters for specific reactions.

Advanced Mechanistic Investigations into ER Degradation Selectivity and Efficiency

Fulvestrant is known to induce the degradation of the estrogen receptor (ER), a key mechanism of its therapeutic action. nih.govnih.govnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org However, the precise molecular details of how the S-Deoxo ∆6 modification influences the selectivity and efficiency of ER degradation remain to be fully elucidated. Future research should employ advanced biophysical and cellular techniques to dissect these mechanisms.

Key questions to be addressed include whether this compound exhibits preferential degradation of ERα over ERβ, and how its degradation profile compares to that of fulvestrant and other next-generation SERDs. Techniques such as proximity-labeling mass spectrometry could be used to identify the specific proteins of the ubiquitin-proteasome system that are recruited by the this compound-ER complex.

Furthermore, understanding the kinetics of ER degradation induced by this compound is crucial. Time-resolved cellular assays, coupled with mathematical modeling, could provide a quantitative understanding of the degradation process, which may have important implications for its pharmacological effects. The development of novel probes and assays to monitor ER levels and conformation in living cells in real-time will be instrumental in these investigations.

Rational Design Principles for Next-Generation Steroidal SERDs Based on Deoxo Derivatives

The this compound scaffold provides a valuable platform for the rational design of next-generation steroidal SERDs with improved properties. Structure-based drug design, informed by high-resolution crystal structures of the ER ligand-binding domain in complex with deoxo-fulvestrant analogues, will be a cornerstone of these efforts. aacrjournals.orgmdpi.com

Computational approaches, such as molecular dynamics simulations and free energy calculations, can provide insights into the conformational changes induced in the ER upon binding of deoxo derivatives and how these changes relate to ER degradation. aacrjournals.org This understanding can guide the design of new molecules with optimized interactions with the ER and enhanced degradation-inducing capabilities.

A key objective will be to design orally bioavailable steroidal SERDs. The poor oral bioavailability of fulvestrant is a significant limitation, and the deoxo scaffold may offer opportunities to overcome this challenge through modifications that improve its pharmacokinetic properties. Structure-activity relationship (SAR) studies will be essential to identify the key structural features of the deoxo scaffold that govern ER binding, degradation, and oral bioavailability.

Principles for the rational design of next-generation deoxo-based SERDs are outlined in Table 2.

Table 2: Rational Design Principles for Next-Generation Deoxo-Based SERDs

Design Principle Objective Approach
Enhance Oral Bioavailability Improve patient convenience and potentially efficacy. Modify scaffold to increase solubility and metabolic stability.
Improve ER Degradation Potency Achieve more complete and sustained ER downregulation. Optimize side-chain interactions to enhance recruitment of the ubiquitin-proteasome system.
Increase Selectivity for ERα Minimize potential off-target effects mediated by ERβ. Exploit subtle structural differences between the ERα and ERβ ligand-binding domains.
Overcome Drug Resistance Develop compounds active against fulvestrant-resistant tumors. Design molecules that can effectively degrade mutated forms of the ER.

Discovery of Undiscovered Biological Activities Beyond Estrogen Receptor Modulation

While the primary target of this compound is the estrogen receptor, it is possible that this compound and its derivatives possess other, as yet undiscovered, biological activities. The off-target effects of drugs can sometimes be harnessed for therapeutic benefit, and a systematic exploration of the broader biological profile of deoxo-fulvestrant analogues is warranted. frontiersin.orgnih.gov

One area of investigation could be the interaction of this compound with other nuclear receptors. A predictive study has already suggested potential interactions of S-deoxo fulvestrant with other nuclear receptors, and experimental validation of these predictions is a logical next step.

Phenotypic screening of deoxo-fulvestrant libraries in a variety of cell-based assays could also uncover unexpected biological activities. This unbiased approach does not rely on a predefined molecular target and can reveal novel therapeutic opportunities. For example, screening against a panel of cancer cell lines from different tissues could identify new anti-cancer applications beyond breast cancer.

Furthermore, investigating the immunomodulatory properties of this compound could be a fruitful area of research. Some studies have shown that fulvestrant can sensitize breast cancer cells to immune-mediated killing, and it would be of interest to determine if deoxo derivatives share or enhance this property. frontiersin.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Predictive Design and SAR Elucidation for Deoxo-Based Compounds

The vast and complex chemical space of deoxo-fulvestrant derivatives makes the integration of artificial intelligence (AI) and machine learning (ML) a highly attractive strategy for accelerating drug discovery efforts. These computational tools can be applied to various aspects of the design and development of deoxo-based compounds.

For instance, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the ER binding affinity and degradation potency of novel deoxo-fulvestrant analogues. This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Furthermore, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of deoxo-based compounds. This can help to identify potential liabilities early in the drug discovery process and guide the design of molecules with improved drug-like properties.

The application of AI and ML in the development of deoxo-based SERDs is summarized in Table 3.

Q & A

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible results?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use design-of-experiment (DoE) software (e.g., JMP) to optimize reaction parameters (temperature, catalyst load). Characterize each batch with orthogonal methods (HPLC, NMR, XRPD) and establish acceptance criteria (e.g., ≥98% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.